molecular formula C9H10O4 B3284136 2-Hydroxy-3-methoxy-4-methylbenzoic acid CAS No. 77869-40-0

2-Hydroxy-3-methoxy-4-methylbenzoic acid

Cat. No.: B3284136
CAS No.: 77869-40-0
M. Wt: 182.17 g/mol
InChI Key: NVSYSDSIOHDHLQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-4-methylbenzoic acid (CAS 77869-40-0) is a substituted benzoic acid derivative of high interest in chemical and pharmaceutical research . With the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol, this compound serves as a valuable synthetic building block . Its structure, featuring hydroxy, methoxy, and methyl substituents on a benzoic acid backbone, makes it a potential intermediate in the synthesis of more complex molecules for various research applications. In laboratory settings, this compound can be utilized in organic synthesis and medicinal chemistry research, particularly in the exploration of novel compounds. Researchers also value such derivatives for their potential application in developing molecules that mimic natural products or for studying structure-activity relationships (SAR) . As a specialty chemical, it offers researchers a precise tool for constructing complex molecular architectures where specific substitution patterns are critical. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-hydroxy-3-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSYSDSIOHDHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262766
Record name Benzoic acid, 2-hydroxy-3-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77869-40-0
Record name Benzoic acid, 2-hydroxy-3-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77869-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-3-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-4-methylbenzoic acid typically involves the hydroxylation and methoxylation of a methylbenzoic acid precursor. One common method includes the use of methoxybenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to introduce the hydroxyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, scaled up for mass production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of drugs that target different health conditions.

Synthesis of Active Pharmaceutical Ingredients (APIs)

  • Tolrestat : Methyl 3-methoxy-4-methylbenzoate, a derivative of 2-hydroxy-3-methoxy-4-methylbenzoic acid, is an important intermediate in the synthesis of tolrestat, a drug used for managing diabetes-related complications .
  • Bosutinib : This compound has been involved in novel synthetic pathways leading to bosutinib, a medication for chronic myelogenous leukemia. The synthesis starts from 3-methoxy-4-hydroxybenzoic acid, showcasing the versatility of methoxy-substituted benzoic acids in drug development .

Analytical Chemistry

This compound is employed as an internal standard in chromatographic analyses. For instance, it has been used to quantify acetylsalicylic acid and its metabolites in biological samples . This application demonstrates its utility in pharmacokinetic studies and drug monitoring.

Agricultural Applications

The compound exhibits potential as an antifeedant agent against pests, particularly in forestry.

Antifeedant Activity

Research indicates that methyl 2-hydroxy-3-methoxybenzoate displays strong antifeedant properties against the pine weevil (Hylobius abietis), which poses a significant threat to conifer seedlings. In bioassays, this compound showed the highest antifeedant effect among tested esters, suggesting its practical application in pest management strategies without relying on traditional insecticides .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity.

Synthesis Method Description
EsterificationReaction of hydroxybenzoic acids with methanol under acidic conditions.
MethylationUse of dimethyl sulfate to introduce methoxy groups selectively on aromatic rings .

Case Study: Synthesis of Tolrestat

In a study focusing on the synthesis of tolrestat, researchers utilized methyl 3-methoxy-4-methylbenzoate as a key intermediate. The process involved multiple steps including esterification and selective methylation to achieve high yields and purity .

Case Study: Antifeedant Efficacy

A comprehensive bioassay was conducted to evaluate the effectiveness of various methyl hydroxy-methoxybenzoates against pine weevil feeding. The study highlighted the superior performance of methyl 2-hydroxy-3-methoxybenzoate, suggesting its potential incorporation into pest control programs aimed at protecting young conifer forests .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Differences

The biological and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent positions and types. Below is a comparative analysis of 2-hydroxy-3-methoxy-4-methylbenzoic acid with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-OH, 3-OCH₃, 4-CH₃ C₉H₁₀O₄ 182.17 Ortho-hydroxy enhances acidity via H-bonding
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) 4-OH, 3-OCH₃ C₈H₈O₄ 168.14 Para-hydroxy reduces intramolecular H-bonding
5-(3′-Methyl-2′-butenyl)-2-hydroxy-3-methoxy-4-methylbenzoic acid 2-OH, 3-OCH₃, 4-CH₃, 5-prenyl C₁₄H₁₈O₄ 250.29 Prenyl group increases lipophilicity and antifungal activity
2-Hydroxy-3-methoxybenzoic acid 2-OH, 3-OCH₃ C₈H₈O₄ 168.14 Lacks methyl group at position 4; reduced steric effects
4-Methoxy-3-methylbenzoic acid 4-OCH₃, 3-CH₃ C₉H₁₀O₃ 166.17 Absence of hydroxy group; lower acidity

Spectral and Physicochemical Properties

  • NMR Data :

    • The target compound’s ¹H NMR spectrum would exhibit signals for the aromatic methyl (δ ~2.3 ppm), methoxy (δ ~3.8 ppm), and hydroxy groups (δ ~5.5 ppm). In contrast, vanillic acid shows a downfield shift for the para-hydroxy group (δ ~9.8 ppm) due to reduced intramolecular H-bonding .
    • The prenyl-containing analog (C₁₄H₁₈O₄) displays additional signals for the prenyl protons (δ ~5.2–1.7 ppm) in its ¹H NMR spectrum .
  • Acidity :

    • The ortho-hydroxy group in the target compound stabilizes the deprotonated carboxylic acid via intramolecular H-bonding, resulting in a lower pKa (~2.5) compared to vanillic acid (pKa ~4.3) .
  • Solubility :

    • The methyl group at position 4 reduces water solubility relative to 2-hydroxy-3-methoxybenzoic acid, which lacks this substituent .

Biological Activity

2-Hydroxy-3-methoxy-4-methylbenzoic acid, also known as a phthalide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12O4\text{C}_10\text{H}_{12}\text{O}_4

This compound features a hydroxyl group, a methoxy group, and a methyl group attached to a benzoic acid backbone, which contributes to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In studies involving diabetic rats, administration of this compound led to an increase in enzymatic antioxidants such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. These effects were associated with the restoration of antioxidant defense mechanisms and reduction in lipid peroxidation levels .

Table 1: Effects on Antioxidant Enzymes in Diabetic Rats

EnzymeControl GroupDiabetic GroupTreated Group (this compound)
SODNormalDecreasedSignificantly Increased
CatalaseNormalDecreasedSignificantly Increased
Glutathione PeroxidaseNormalDecreasedSignificantly Increased

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the activity of lipoxygenase enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that it can reduce the production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has been isolated from various endophytic fungi, such as Pestalotiopsis species. These fungi produce this compound as part of their secondary metabolite profile, which exhibits antibacterial and antifungal activities against several pathogens including Escherichia coli and Candida albicans. The mechanism appears to involve disruption of microbial cell membranes .

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Candida albicans30 µg/mL
Bacillus subtilis40 µg/mL

Case Studies

  • Diabetes Management : A study involving diabetic rats treated with this compound showed significant improvements in blood glucose levels and restoration of erythrocyte membrane-bound ATPases activity. This suggests its potential as a therapeutic agent for managing diabetes-related oxidative stress .
  • Cancer Research : Preliminary investigations into the anticancer properties of this compound revealed that it could inhibit the proliferation of cancer cell lines such as Hela and A549. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Q & A

Q. How can this compound be functionalized for material science applications?

  • Methodological Answer :
  • Polymer synthesis : Incorporate into polyesters via condensation with diols.
  • Coordination complexes : Use the carboxylic acid group to bind metal ions (e.g., Fe³⁺, Cu²⁺) for catalytic or magnetic materials.
  • Surface modification : Graft onto nanoparticles via ester linkages for functional coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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